

# SM-164: A Bivalent Smac Mimetic for Cancer Therapy

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## Compound of Interest

Compound Name: SM-164

Cat. No.: B1681016

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**SM-164** is a potent, cell-permeable, non-peptide, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.<sup>[1][2][3]</sup> It is designed to induce apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).<sup>[1][4]</sup> **SM-164**'s bivalent nature allows it to concurrently interact with both the BIR2 and BIR3 domains of the X-linked inhibitor of apoptosis protein (XIAP), leading to a significantly higher potency compared to its monovalent counterparts. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **SM-164**, along with detailed experimental protocols and data presented for researchers in the field of oncology and drug development.

## Chemical Structure and Physicochemical Properties

**SM-164** is a synthetic small molecule with a molecular weight of 1121.42 g/mol. Its chemical formula is C<sub>62</sub>H<sub>84</sub>N<sub>14</sub>O<sub>6</sub>. The structure of **SM-164** is characterized by two units of a Smac mimetic (SM-122 analogues) joined by a linker, enabling its bivalent binding capability.

Table 1: Physicochemical Properties of **SM-164**

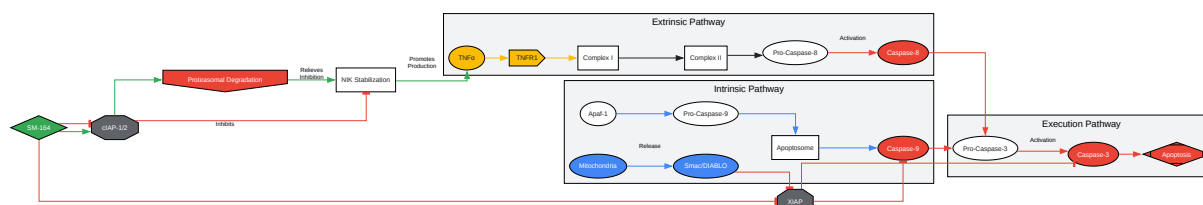
Property	Value	Reference(s)
Molecular Formula	C62H84N14O6	
Molecular Weight	1121.42 Da	
CAS Number	957135-43-2	
Solubility	≥56.07 mg/mL in DMSO; Insoluble in H2O and EtOH	

## Mechanism of Action

**SM-164** exerts its pro-apoptotic effects through a dual mechanism of action primarily targeting the IAP family of proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.

- Antagonism of XIAP: **SM-164** binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting caspases-3, -7, and -9. This relieves the block on caspase activity, allowing the execution of the apoptotic cascade.
- Degradation of cIAP-1 and cIAP-2: **SM-164** also binds to cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2), inducing their rapid ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn promotes the production of Tumor Necrosis Factor-alpha (TNFα). This autocrine or paracrine TNFα signaling then activates the extrinsic apoptotic pathway, further amplifying the cell death signal.

The concurrent removal of the blockade by both XIAP and cIAPs makes **SM-164** an extremely potent inducer of apoptosis in tumor cells.



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Caption: Mechanism of action of **SM-164**.

## Biological Properties and Efficacy

**SM-164** demonstrates potent activity in both in vitro and in vivo models of various cancers.

### In Vitro Activity

**SM-164** exhibits high binding affinities to key IAP proteins. It effectively induces apoptosis in a range of cancer cell lines, particularly when combined with other agents like TRAIL (TNF-related apoptosis-inducing ligand).

Table 2: In Vitro Binding Affinities of **SM-164** to IAP Proteins

Target Protein	Binding Affinity (Ki)	Binding Affinity (IC50)	Reference(s)
clAP-1 (BIR2 & BIR3 domains)	0.31 nM	-	
clAP-2 (BIR3 domain)	1.1 nM	-	
XIAP (BIR2 & BIR3 domains)	0.56 nM	1.39 nM	

In cell-based assays, **SM-164** induces clAP-1 degradation at concentrations as low as 1 nM within 60 minutes. It also effectively induces apoptosis in leukemia cells at concentrations as low as 1 nM. When combined with TRAIL, **SM-164** shows strong synergistic activity in breast, prostate, and colon cancer cell lines.

## In Vivo Efficacy

In xenograft models, **SM-164** has demonstrated significant antitumor activity. In an MDA-MB-231 breast cancer xenograft model, administration of **SM-164** at 5 mg/kg resulted in a 65% reduction in tumor volume. Furthermore, the combination of **SM-164** and TRAIL has been shown to induce rapid tumor regression in a breast cancer xenograft model where either agent alone was ineffective. Studies have also shown that **SM-164** can eliminate early-stage bone and lung metastases from triple-negative breast cancer in mice.

Table 3: In Vivo Antitumor Activity of **SM-164**

Cancer Model	Treatment	Outcome	Reference(s)
MDA-MB-231 Xenograft	SM-164 (1 mg/kg, i.v.)	Complete tumor growth inhibition during treatment	
MDA-MB-231 Xenograft	SM-164 (5 mg/kg, i.v.)	65% reduction in tumor volume	
2LMP Xenograft	SM-164 (5 mg/kg, i.v.) + TRAIL	Rapid tumor regression	
MDA-MB-231 Metastasis Model	SM-164	Elimination of early-stage bone and lung metastases	

## Experimental Protocols

### Fluorescence-Polarization-Based Binding Assays

This assay is used to determine the binding affinities of **SM-164** to IAP proteins.

- Reagents and Materials: Recombinant IAP proteins (XIAP, cIAP-1, cIAP-2), a fluorescently tagged Smac-mimetic tracer, **SM-164**, and assay buffer.
- Procedure: a. A solution containing the IAP protein and the fluorescent tracer is prepared in the assay buffer. b. Serial dilutions of **SM-164** are added to the protein-tracer mixture. c. The mixture is incubated to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader. e. The IC<sub>50</sub> value is determined by fitting the data to a competitive binding equation. The K<sub>i</sub> value is then calculated from the IC<sub>50</sub> value.

### Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of **SM-164** on cancer cells.

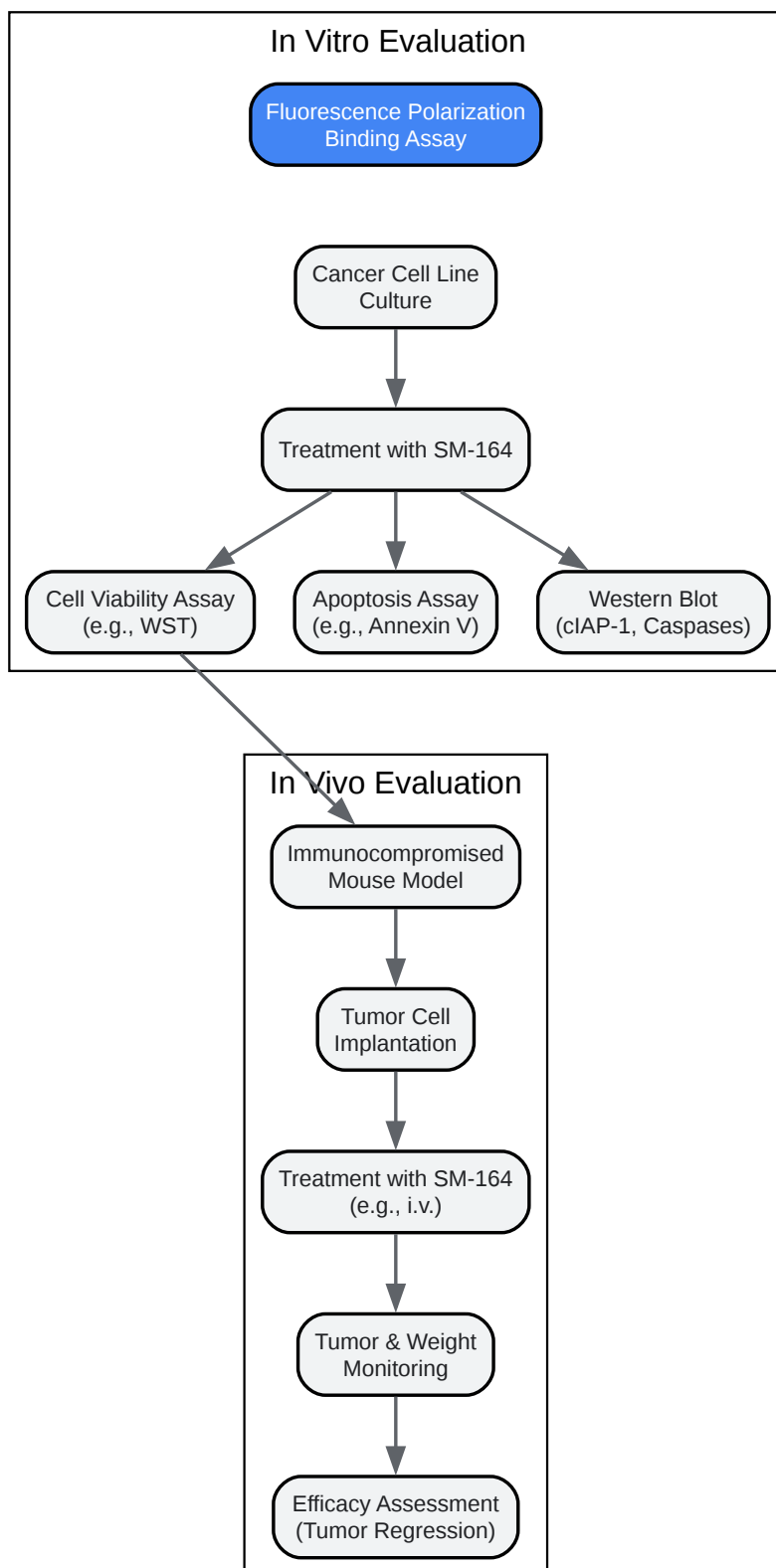
- Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

- Treatment: Cells are treated with varying concentrations of **SM-164**, alone or in combination with other agents, for specified durations.
- Cell Viability Assessment (e.g., WST assay): a. A reagent such as WST-8 is added to the cell cultures. b. After incubation, the absorbance is measured to determine the number of viable cells.
- Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining): a. Cells are harvested and stained with Annexin V and Propidium Iodide. b. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

## In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of **SM-164** in a living organism.

- Animal Model: Immunocompromised mice (e.g., SCID mice) are used.
- Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.
- Treatment: Once tumors reach a certain size, mice are treated with **SM-164** (e.g., via intravenous injection) or a vehicle control.
- Monitoring: Tumor size and animal weight are measured regularly.
- Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess protein levels).



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Caption: A typical experimental workflow for evaluating **SM-164**.

## Conclusion

**SM-164** is a highly potent, bivalent Smac mimetic with a well-defined mechanism of action that involves the concurrent inhibition of XIAP and degradation of cIAP-1/2. Its ability to induce apoptosis in a wide range of cancer cells and demonstrate significant antitumor efficacy in preclinical models, both as a single agent and in combination therapies, makes it a promising candidate for further clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the IAP pathway.

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## References

- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
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